Prolylleucine

Beschreibung

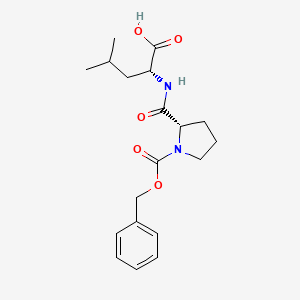

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYXUKRYYSXSLJ-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977186 |

Source

|

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61596-47-2 |

Source

|

| Record name | Prolylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061596472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prolyl-Leucine's Mechanism of Action in Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-leucine, a dipeptide composed of proline and leucine, and its cyclic form, cyclo(prolyl-leucine), have garnered significant interest in the scientific community for their diverse biological activities. These molecules have demonstrated potential therapeutic applications, including neuroprotection, anti-cancer effects, and modulation of dopaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of prolyl-leucine and its derivatives in various cellular pathways. It delves into their molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions. Particular emphasis is placed on the allosteric modulation of dopamine receptors by prolyl-leucyl-glycinamide (PLG), a closely related tripeptide, and the neuroprotective and quorum-sensing inhibitory activities of cyclic dipeptides. This guide aims to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting pathways modulated by these intriguing compounds.

Introduction

Prolyl-leucine (Pro-Leu) is a dipeptide with emerging evidence of significant biological activity. While much of the research has focused on its cyclic counterpart, cyclo(prolyl-leucine) [c(PL)], and the tripeptide prolyl-leucyl-glycinamide (PLG), the prolyl-leucine motif is central to their interactions with cellular machinery. This guide will distinguish between the activities of the linear dipeptide and its more extensively studied derivatives, providing a thorough analysis of their mechanisms of action.

Modulation of the Dopaminergic System

The most well-documented activity of peptides containing the prolyl-leucine sequence is the modulation of the dopamine D2 receptor (D2R). This interaction is of significant interest for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease.

Allosteric Modulation of the Dopamine D2 Receptor

Prolyl-leucyl-glycinamide (PLG) has been shown to act as a positive allosteric modulator of the D2R.[1][2] This means that PLG does not directly activate the receptor but rather enhances the binding and/or efficacy of the endogenous agonist, dopamine. This modulatory effect is characterized by an increase in the affinity of the high-affinity state of the receptor for agonists.[3]

Quantitative Data on D2R Allosteric Modulation by PLG and its Analogs

| Compound | Concentration for Maximum Effect | Effect on Agonist Binding | Reference |

| Pro-Leu-Gly-NH2 (PLG) | 10-7 M - 10-6 M | Enhancement of [3H]NPA binding | [3] |

| Peptidomimetic 1a | 10-8 M | 14.6 ± 3.9% enhancement of [3H]NPA binding | [1] |

| Peptidomimetic 3a | 10-7 M | 21.4 ± 6.1% enhancement of [3H]NPA binding | |

| Analogs 18b and 19b | 10-12 M - 10-9 M | Increased [3H]NPA binding |

*NPA = N-propylnorapomorphine, a D2R agonist.

Signaling Pathway of D2R Allosteric Modulation

The allosteric modulation of the D2R by PLG is thought to stabilize the receptor in a conformation that favors G-protein coupling, thereby potentiating downstream signaling. The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Neuroprotective Effects of Cyclic Dipeptides

Cyclic dipeptides, including those with a prolyl-leucine-like structure, have demonstrated significant neuroprotective properties. While direct studies on cyclo(prolyl-leucine) are ongoing, the mechanisms elucidated for related compounds like cyclo(His-Pro) and cyclo(Pro-Phe) provide a strong basis for understanding their potential neuroprotective pathways.

Modulation of Neuroinflammation and Oxidative Stress

Cyclo(His-Pro) has been shown to exert anti-inflammatory effects in the central nervous system by down-regulating TNFα expression and counteracting gliosis. This is achieved through the activation of the Nrf2-driven antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, cyclo(Pro-Phe) has been identified as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, which is known to have anti-inflammatory and neuroprotective effects.

Quorum Sensing Inhibition in Bacteria

Cyclic dipeptides are also recognized as signaling molecules in bacteria, participating in a process known as quorum sensing (QS), which allows bacteria to coordinate gene expression in response to population density. Some cyclic dipeptides can act as inhibitors of QS, representing a novel strategy for antimicrobial therapy.

Mechanism of Quorum Sensing Inhibition

Cyclo(Phe-Pro), a compound structurally similar to cyclo(Pro-Leu), has been shown to inhibit QS in pathogenic bacteria like Vibrio vulnificus. It modulates the expression of the outer membrane protein OmpU in a ToxR-dependent manner. The proposed pathway involves the interaction of the cyclic dipeptide with the ToxR transmembrane protein, which in turn influences a signaling cascade involving LeuO, HU, and the alternative sigma factor RpoS, ultimately affecting the expression of virulence factors.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the allosteric modulation of the D2 receptor.

Materials:

-

Cell membranes expressing human dopamine D2 receptors.

-

[3H]-Spiperone (radioligand).

-

Test compounds (e.g., prolyl-leucine, PLG).

-

Dopamine or a D2R agonist (e.g., NPA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid and vials.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and the D2R agonist.

-

In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the D2R agonist in the presence or absence of a fixed concentration of the test compound.

-

To determine non-specific binding, add a high concentration of a D2R antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the contents of the wells onto filter plates using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Analyze the data using non-linear regression to determine the effect of the test compound on the agonist's affinity (Ki) and the total number of binding sites (Bmax).

PPAR-γ Reporter Assay

This protocol describes a cell-based reporter assay to measure the activation of PPAR-γ.

Materials:

-

HEK293 cells stably co-transfected with a PPAR-γ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds (e.g., cyclo(prolyl-leucine)).

-

Rosiglitazone (a known PPAR-γ agonist, as a positive control).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound or rosiglitazone for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay).

-

Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50.

Conclusion and Future Directions

The prolyl-leucine motif is a key component of biologically active peptides with significant therapeutic potential. While the allosteric modulation of dopamine D2 receptors by PLG is a promising area for the development of drugs for neurological disorders, the neuroprotective and quorum-sensing inhibitory activities of cyclic dipeptides open up new avenues for the treatment of neurodegenerative diseases and bacterial infections, respectively.

A significant gap in the current knowledge is the specific mechanism of action of the linear prolyl-leucine dipeptide. Future research should focus on elucidating its direct molecular targets and downstream signaling pathways. Furthermore, the blood-brain barrier permeability of both linear and cyclic forms of prolyl-leucine needs to be thoroughly investigated to assess their potential for treating central nervous system disorders. The continued exploration of the structure-activity relationships of prolyl-leucine and its analogs will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis [mdpi.com]

- 3. experts.umn.edu [experts.umn.edu]

Prolyl-Leucine: A Comprehensive Physicochemical Profile for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide prolyl-leucine, formed from the amino acids proline and leucine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Understanding its fundamental physicochemical properties is crucial for its application in drug design, peptide chemistry, and nutritional science. This technical guide provides a detailed overview of the core physicochemical characteristics of L-prolyl-L-leucine, methodologies for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

A summary of the key physicochemical properties of L-prolyl-L-leucine is presented below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₃ | PubChem |

| Molecular Weight | 228.29 g/mol | PubChem[1][2] |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | Not experimentally determined | Human Metabolome Database[3] |

| Solubility | Water: 40 mg/mL (175.22 mM) with pH adjustment to 1 with TFA. DMSO: 4.2 mg/mL (18.40 mM) with ultrasonication, warming, and pH adjustment to 3 with HCl. | MedChemExpress |

| pKa (Strongest Acidic) | ~3.4 (Predicted) | Human Metabolome Database[3][4] |

| pKa (Strongest Basic) | ~9.75 (Predicted) | Human Metabolome Database |

| logP | -0.86 to -1.2 (Predicted) | Human Metabolome Database |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is paramount for the successful development and application of peptide-based compounds. Below are detailed methodologies for key experimental procedures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a peptide.

Figure 1. Experimental workflow for determining aqueous solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of prolyl-leucine is added to a known volume of purified water in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved peptide.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Sampling: A precise volume of the clear supernatant is carefully removed without disturbing the solid pellet.

-

Quantification: The concentration of prolyl-leucine in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed in units such as mg/mL or molarity.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

Figure 2. Experimental workflow for pKa determination.

Methodology:

-

Instrument Calibration: A pH meter is calibrated using standard buffer solutions.

-

Sample Preparation: A solution of prolyl-leucine is prepared in water at a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic groups, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Figure 3. Experimental workflow for logP determination.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of prolyl-leucine is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the peptide to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of prolyl-leucine in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Potential Signaling Pathways

While specific signaling pathways for the dipeptide prolyl-leucine have not been extensively elucidated, the biological activity of its constituent amino acid, leucine, is well-documented. Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. It is hypothesized that prolyl-leucine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this pathway.

Figure 4. Hypothesized signaling pathway of Prolyl-Leucine via mTOR.

Pathway Description:

-

Cellular Uptake and Hydrolysis: Prolyl-leucine is transported into the cell, where it may be hydrolyzed by intracellular peptidases into its constituent amino acids, proline and leucine.

-

Leucine-Mediated mTORC1 Activation: The released leucine acts as a signaling molecule to activate the mTORC1 complex.

-

Downstream Signaling: Activated mTORC1 phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Stimulation of Protein Synthesis: The phosphorylation of these targets leads to the initiation of protein synthesis, which in turn promotes cell growth and proliferation.

Further research is required to determine if prolyl-leucine can exert biological effects as an intact dipeptide or if its activity is solely dependent on its hydrolysis to free leucine.

This comprehensive guide provides a foundational understanding of the physicochemical properties of prolyl-leucine. The presented data and protocols are intended to support researchers in their investigations and facilitate the development of novel applications for this dipeptide.

References

- 1. Shake Flask LogD | Domainex [domainex.co.uk]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Human Metabolome Database: Showing metabocard for L-prolyl-L-leucine (HMDB0253028) [hmdb.ca]

- 4. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Prolyl-leucine (CAS 52899-07-7): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Prolyl-leucine (CAS 52899-07-7), a dipeptide composed of the amino acids L-proline and L-leucine. This document summarizes its chemical and physical properties, explores its likely biological roles and mechanisms of action, details relevant experimental protocols, and provides safety information. The content is structured to serve as a foundational resource for professionals in research and drug development.

Core Chemical and Physical Data

Prolyl-leucine, also known as L-Prolyl-L-leucine, is a white to off-white solid powder.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| CAS Number | 52899-07-7 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [1] |

| Molecular Weight | 228.29 g/mol | |

| IUPAC Name | (2S)-4-Methyl-2-[((2S)-pyrrolidine-2-carbonyl)amino]pentanoic acid | |

| Synonyms | L-Prolyl-L-leucine, H-Pro-Leu-OH, Pro-Leu | |

| InChI Key | ZKQOUHVVXABNDG-IUCAKERBSA-N | |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 |

Table 2: Physical and Handling Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white solid powder | |

| Melting Point | 253-255 °C | |

| Solubility | H₂O: 40 mg/mL (175.22 mM; requires pH adjustment to 1 with TFA) DMSO: 4.2 mg/mL (18.40 mM; requires ultrasonication, warming, and pH adjustment) | |

| Storage Conditions | Store at -20°C, sealed, away from moisture. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. | |

| Purity | ≥98% (TLC) or ≥99% (TLC) |

Biological Activity and Mechanism of Action

Prolyl-leucine is classified as a dipeptide and a leucine derivative. While direct research on the specific signaling roles of the Prolyl-leucine dipeptide is limited, its biological effects are likely mediated by its constituent amino acids, L-proline and L-leucine, following hydrolysis by cellular peptidases.

The Human Metabolome Database has identified L-prolyl-L-leucine in human blood, classifying it as part of the human exposome, meaning its presence is due to exposure rather than being a naturally occurring metabolite.

The Role of L-Leucine in Cellular Signaling

L-leucine is a well-established potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR complex 1 (mTORC1) by leucine is a critical mechanism for stimulating muscle protein synthesis. This makes the mTOR pathway the most probable route through which Prolyl-leucine exerts its biological effects.

The L-leucine-mediated activation of mTORC1 involves a cascade of intracellular events, leading to the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This ultimately results in an increased rate of protein translation.

Figure 1: L-Leucine Mediated mTORC1 Signaling Pathway.

Experimental Protocols

Synthesis of Prolyl-leucine via Schotten-Baumann Reaction

While specific protocols for the direct synthesis of Prolyl-leucine were not found, a general and robust method for N-acylation, the Schotten-Baumann reaction, can be adapted for this purpose. This protocol is based on the synthesis of a similar N-acyl amino acid, Furoyl-leucine.

Materials and Reagents:

-

L-leucine

-

N-(tert-Butoxycarbonyl)-L-proline (Boc-L-Proline)

-

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., Dichloromethane (DCM), Diethyl ether)

-

Trifluoroacetic acid (TFA) for Boc deprotection

Procedure:

-

Activation of Boc-L-Proline: Dissolve Boc-L-Proline (1.0 equivalent) and NHS (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. Filter off the dicyclohexylurea (DCU) byproduct.

-

Coupling Reaction: Dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents). Cool the solution to 0-5°C. To this vigorously stirred solution, add the activated Boc-L-Proline solution dropwise over 30-60 minutes, maintaining the temperature between 0 and 5°C.

-

Reaction Completion: Allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Work-up and Isolation: Acidify the reaction mixture to a pH of 2-3 with concentrated HCl to precipitate the Boc-Prolyl-leucine product. Collect the precipitate by vacuum filtration and wash with cold water.

-

Boc Deprotection: Treat the dried Boc-Prolyl-leucine with a solution of TFA in DCM (e.g., 25-50% TFA) for 1-2 hours at room temperature to remove the Boc protecting group.

-

Purification: Evaporate the solvent and TFA under reduced pressure. The crude Prolyl-leucine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by chromatography.

Figure 2: General Workflow for Prolyl-leucine Synthesis.

Measurement of Global Protein Synthesis using a Puromycin-Based Assay (SUnSET)

To investigate the effect of Prolyl-leucine on protein synthesis, a non-radioactive method utilizing puromycin, a tyrosyl-tRNA analog, can be employed. This assay, known as Surface Sensing of Translation (SUnSET), allows for the quantification of global protein synthesis in cultured cells.

Materials:

-

Cell culture medium and supplements

-

Prolyl-leucine

-

L-leucine (as a positive control)

-

Puromycin dihydrochloride

-

Cycloheximide (as a negative control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blotting reagents and equipment

-

Anti-puromycin primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Starve cells of amino acids for 1-2 hours if necessary. Replace the medium with fresh medium containing various concentrations of Prolyl-leucine, L-leucine, or a vehicle control. For a negative control, pre-treat cells with cycloheximide before adding puromycin.

-

Puromycin Labeling: Add puromycin to each well at a final concentration of 1-10 µM and incubate for 10-30 minutes at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blot Analysis:

-

Normalize all samples to the same protein concentration.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and then incubate with an anti-puromycin primary antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software to determine the relative rate of protein synthesis.

Safety and Toxicity

L-leucine is generally recognized as safe when consumed in appropriate amounts as part of the diet. High doses of L-leucine have been studied in various animal models and are generally well-tolerated. However, some studies suggest that high blood levels of leucine may be associated with insulin resistance. It is also noted that polyleucine stretches can be more toxic than polyglutamine stretches in mammalian cells due to a higher propensity for aggregation.

As with any research chemical, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling Prolyl-leucine. Work should be conducted in a well-ventilated area.

Conclusion

Prolyl-leucine (CAS 52899-07-7) is a dipeptide with well-defined chemical and physical properties. While its direct biological activity as a signaling molecule is not yet established, its effects are likely mediated through its constituent amino acids, L-proline and, most notably, L-leucine. The potent activation of the mTOR signaling pathway by L-leucine provides a strong rationale for investigating Prolyl-leucine in contexts where modulation of protein synthesis and cell growth is of interest. The experimental protocols outlined in this guide offer a starting point for the synthesis and functional evaluation of this dipeptide in a research setting. Further investigation is warranted to fully elucidate the specific biological roles and therapeutic potential of Prolyl-leucine.

References

Prolyl-Leucine: A Technical Guide on the Branched-Chain Amino Acid Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl-leucine (Pro-Leu) is a dipeptide composed of the amino acids proline and L-leucine.[1][2] As a molecule containing a branched-chain amino acid (BCAA), it is of increasing interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of prolyl-leucine, including its biochemical properties, known biological effects, and the signaling pathways it may influence. This document synthesizes available data, presents it in a structured format, and outlines key experimental methodologies for its investigation, aiming to facilitate further research and drug development efforts.

Introduction

Dipeptides, the smallest peptides, consist of two amino acids joined by a single peptide bond. They are recognized for their diverse biological roles, often exhibiting distinct activities compared to their constituent amino acids. Prolyl-leucine, a dipeptide containing the BCAA leucine, has been identified in human blood, although it is not considered a naturally occurring metabolite.[1] Its structure, combining the unique cyclic secondary amine of proline with the critical nutrient signaler leucine, suggests a potential for specific biological interactions and functions. Preliminary research indicates that prolyl-leucine may influence circadian rhythms, animal behavior, and enzymatic activity.[3] This guide will delve into the technical details of what is currently known about this intriguing dipeptide.

Biochemical Profile

A clear understanding of the physicochemical properties of prolyl-leucine is fundamental for its study and application.

| Property | Value | Source |

| Molecular Formula | C11H20N2O3 | PubChem[2] |

| Molecular Weight | 228.29 g/mol | PubChem |

| IUPAC Name | (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid | PubChem |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)[C@@H]1CCCN1 | PubChem |

| Classification | Dipeptide, Branched-Chain Amino Acid Dipeptide | HMDB, |

Table 1: Physicochemical Properties of L-Prolyl-L-Leucine

Known Biological Activities and Potential Therapeutic Applications

While research into the specific effects of prolyl-leucine is still emerging, preliminary findings suggest several areas of biological relevance.

Neurological and Behavioral Effects

Studies in animal models have suggested that prolyl-leucine can influence circadian rhythms and behavior. The precise mechanisms underlying these effects are yet to be elucidated but may involve modulation of neurotransmitter systems or neuropeptide signaling in the central nervous system. Further investigation is warranted to understand its potential as a modulator of sleep-wake cycles or as a therapeutic agent for neurological disorders.

Enzymatic Inhibition

Prolyl-leucine has been observed to negatively affect the activity of cell envelope-associated proteinase (CEP). This inhibitory action on a bacterial enzyme suggests a potential for antimicrobial applications, although this has not been extensively explored.

Signaling Pathways

The signaling pathways directly modulated by the dipeptide prolyl-leucine are not yet well-defined. However, given that its constituent amino acid, leucine, is a potent activator of the mTORC1 pathway, it is plausible that prolyl-leucine may exert some of its effects through this critical cellular signaling hub.

The mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine is a well-established activator of mTORC1, promoting protein synthesis and other anabolic processes. The binding of leucine to its intracellular sensor, Sestrin2, is a key event in this activation cascade.

Figure 1: Overview of the mTORC1 Signaling Pathway. This diagram illustrates the convergent regulation of mTORC1 by growth factors and amino acids, leading to the promotion of protein synthesis and cell growth.

It is hypothesized that prolyl-leucine may be transported into the cell and subsequently hydrolyzed to release leucine, which would then activate mTORC1. Alternatively, the dipeptide itself could interact with cellular sensors or transporters, initiating a signaling cascade. Research is needed to differentiate between these possibilities.

Experimental Protocols

To facilitate further research on prolyl-leucine, this section outlines key experimental methodologies.

In Vitro Assessment of mTORC1 Signaling

A common method to determine if prolyl-leucine activates the mTORC1 pathway is through Western blot analysis of key downstream targets in a relevant cell line (e.g., C2C12 myotubes, HEK293T cells).

Experimental Workflow:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for a specified period (e.g., 4-6 hours) to reduce basal mTORC1 activity. Treat cells with varying concentrations of prolyl-leucine, L-leucine (as a positive control), and a vehicle control for a defined time course (e.g., 30, 60, 120 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTORC1 pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 2: Western Blot Workflow for mTORC1 Signaling. This diagram outlines the key steps for assessing the activation of the mTORC1 pathway in response to prolyl-leucine treatment.

Future Directions and Conclusion

The study of prolyl-leucine is in its nascent stages, with many questions remaining unanswered. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of orally administered prolyl-leucine.

-

Receptor Identification: Identifying specific receptors or transporters that interact with prolyl-leucine.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which prolyl-leucine exerts its biological effects.

-

Therapeutic Potential: Exploring its efficacy in preclinical models of neurological disorders, metabolic diseases, and infectious diseases.

References

Methodological & Application

Application Notes: Measuring Protein Synthesis Using Puromycin-Based Assays to Evaluate Modulatory Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of protein synthesis is fundamental to understanding cellular physiology and is a critical aspect of drug discovery and development. Dysregulation of protein synthesis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. These application notes provide a detailed protocol for a robust and widely used non-radioactive method to measure global protein synthesis: the SUrface SEnsing of Translation (SUnSET) assay. This technique allows for the evaluation of compounds, such as the dipeptide prolyl-leucine or the amino acid leucine, that may modulate protein synthesis.

The SUnSET method relies on the use of puromycin, an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into the C-terminus of nascent polypeptide chains during translation, leading to their premature release from the ribosome. These puromycylated peptides can then be detected and quantified using an anti-puromycin antibody, providing a direct measure of the rate of global protein synthesis.[1][2]

Key Principles of the SUnSET Assay

At low concentrations, puromycin is incorporated into elongating polypeptide chains without significantly inhibiting the overall rate of translation.[3] The amount of incorporated puromycin is therefore proportional to the rate of protein synthesis. This allows for the detection of both increases and decreases in translation. The puromycylated proteins are typically visualized and quantified by Western blotting, but the technique can also be adapted for immunohistochemistry and flow cytometry.[1][3]

Application: Studying the Effect of Prolyl-Leucine and Leucine on Protein Synthesis

While there is no established protocol for using prolyl-leucine directly as a label in protein synthesis assays, the SUnSET assay is an ideal method to investigate its potential modulatory effects. Leucine, a branched-chain amino acid, is a well-known activator of protein synthesis through the mTOR signaling pathway. The protocol provided below can be adapted to treat cells with prolyl-leucine or leucine and subsequently measure changes in the rate of protein synthesis.

Experimental Protocols

Protocol 1: SUnSET Assay for In Vitro Protein Synthesis Measurement

This protocol describes the measurement of global protein synthesis in cultured cells using the SUnSET assay followed by Western blot analysis.

Materials:

-

Cultured cells of interest (e.g., HCT116, C2C12 myoblasts)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Puromycin dihydrochloride (stock solution, e.g., 10 mg/mL in water)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody: Anti-puromycin antibody (e.g., clone 12D10)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

If evaluating a test compound (e.g., prolyl-leucine, leucine, or an inhibitor), treat the cells for the desired time and concentration. Include appropriate vehicle controls.

-

-

Puromycin Labeling:

-

Thirty minutes before the end of the experimental treatment, add puromycin to the cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20-30 minutes.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and denature by heating at 95°C for 5 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-puromycin primary antibody (e.g., 1:10,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBS-T for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T for 5-10 minutes each.

-

Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensity of the entire lane for each sample in the puromycin blot using densitometry software.

-

Normalize the puromycin signal to the corresponding loading control signal.

-

Express the results as a fold change relative to the control condition.

-

Data Presentation

The following tables summarize typical experimental parameters and expected quantitative data from SUnSET assays.

Table 1: Typical Experimental Parameters for In Vitro SUnSET Assay

| Parameter | Typical Range/Value | Notes |

| Cell Type | Adherent or suspension mammalian cells | Optimization may be required for different cell lines. |

| Puromycin Concentration | 1 - 10 µg/mL | The optimal concentration should be determined to label nascent peptides without significantly inhibiting overall translation. |

| Puromycin Incubation Time | 15 - 30 minutes | Shorter incubation times are possible and can be used to measure acute changes in protein synthesis. |

| Protein Loading (Western Blot) | 10 - 30 µg per lane | Should be within the linear range of detection for both the puromycin and loading control antibodies. |

| Primary Antibody (anti-puromycin) | 1:1,000 - 1:20,000 dilution | The optimal dilution depends on the antibody supplier and detection system. |

| Secondary Antibody | 1:5,000 - 1:20,000 dilution | Should be specific to the primary antibody species. |

Table 2: Example Quantitative Data from a SUnSET Assay

This table presents hypothetical data from an experiment designed to test the effect of a known inhibitor and a potential activator on protein synthesis in cultured cells.

| Treatment Condition | Normalized Puromycin Signal (Arbitrary Units) | Fold Change vs. Control | Percent Change vs. Control |

| Vehicle Control | 1.00 | 1.00 | 0% |

| Inhibitor (e.g., Anisomycin) | 0.35 | 0.35 | -65% |

| Activator (e.g., Leucine) | 1.50 | 1.50 | +50% |

| Test Compound (Prolyl-Leucine) | 1.20 | 1.20 | +20% |

Note: The presented data are for illustrative purposes. Actual results will vary depending on the experimental conditions, cell type, and compounds tested. A study showed a ~65% decrease in puromycin-labeled peptides in food-deprived mice.

Mandatory Visualizations

Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and protein synthesis. Leucine is a potent activator of mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) to promote translation initiation.

References

Application Notes and Protocols for Studying Cell Envelope-Associated Proteinase Activity Using Prolyl-leucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing prolyl-leucine-based chromogenic substrates for the characterization of cell envelope-associated proteinase (CEP) activity in bacteria. The protocols and data presented are intended to facilitate research into bacterial physiology, virulence, and the development of novel antimicrobial agents targeting these essential enzymes.

Introduction to Cell Envelope-Associated Proteinases

Cell envelope-associated proteinases are crucial enzymes for many bacteria, playing a pivotal role in nutrition, host-pathogen interactions, and maintaining the integrity of the cell envelope.[1][2] In lactic acid bacteria (LAB), for instance, CEPs are essential for breaking down caseins in milk into smaller peptides that can be transported into the cell for growth.[3] These enzymes are often large, multi-domain proteins anchored to the cell wall.[1][3] The activity of these proteases is tightly regulated, often in response to environmental cues and cellular stress.

The use of small, chromogenic peptide substrates, such as those containing a prolyl-leucine motif, allows for the sensitive and continuous monitoring of CEP activity. The cleavage of the peptide bond releases a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically. This provides a direct measure of the enzyme's catalytic efficiency.

Data Presentation: Quantitative Analysis of CEP Activity

While specific kinetic data for a wide range of CEPs with prolyl-leucine-p-nitroanilide is not extensively available in the literature, data from closely related substrates provide valuable insights into the enzymatic activity. The following table summarizes the specific activity of a cell-envelope proteinase (CEP) from Lacticaseibacillus casei strains using the chromogenic substrate succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide. This substrate shares the core feature of a proline residue, making this data relevant for researchers interested in prolyl-cleaving enzymes.

| Bacterial Strain | Substrate | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Lacticaseibacillus casei 2006 | Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide | 11.34 ± 0.45 | 7.5 | 40 | |

| Lacticaseibacillus casei PRA205 | Succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide | 3.73 ± 0.03 | 7.5 | 40 |

Note: One unit (U) of proteinase activity is defined as the amount of enzyme that releases 1 µmol of p-nitroaniline per minute under the specified assay conditions.

Experimental Protocols

This section provides detailed methodologies for the preparation of bacterial cell envelope fractions and the subsequent measurement of proteinase activity using a prolyl-leucine-based chromogenic substrate.

Protocol 1: Preparation of Cell Envelope Fractions

This protocol is adapted from methods used for the extraction of cell-envelope associated proteins from Gram-positive bacteria.

Materials:

-

Bacterial culture grown to the desired growth phase

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM PMSF (phenylmethylsulfonyl fluoride)

-

Lysozyme (10 mg/mL in Lysis Buffer)

-

DNase I (1 mg/mL in Lysis Buffer)

-

Ultracentrifuge and appropriate tubes

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 1 hour with gentle agitation.

-

Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating. Monitor cell lysis by microscopy.

-

Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 30 minutes to reduce the viscosity of the lysate.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and large debris.

-

Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell envelopes.

-

Discard the supernatant (cytosolic fraction).

-

Wash the cell envelope pellet by resuspending it in PBS and centrifuging again at 100,000 x g for 1 hour at 4°C.

-

Resuspend the final cell envelope pellet in a minimal volume of assay buffer (see Protocol 2).

-

Determine the protein concentration of the cell envelope fraction using a standard method such as the Bradford or BCA assay.

-

Store the cell envelope fraction at -80°C until use.

Protocol 2: Chromogenic Assay for Cell Envelope Proteinase Activity

This protocol describes the use of L-Prolyl-L-leucine-p-nitroanilide (Pro-Leu-pNA) as a substrate to measure CEP activity.

Materials:

-

Cell envelope fraction (from Protocol 1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂

-

Substrate Stock Solution: 10 mM Pro-Leu-pNA dissolved in a small amount of DMSO and brought to final volume with Assay Buffer.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a working solution of the cell envelope fraction by diluting it in Assay Buffer to a suitable concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

In a 96-well microplate, add 180 µL of the diluted cell envelope fraction to each well. Include a blank control for each sample containing 180 µL of Assay Buffer without the enzyme.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the Pro-Leu-pNA substrate working solution to each well to achieve a final desired concentration (e.g., 1 mM).

-

Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: a. Subtract the absorbance of the blank from the absorbance of the corresponding sample at each time point. b. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min). c. To convert the rate of change in absorbance to the rate of product formation, a standard curve of free p-nitroaniline should be prepared. d. Calculate the specific activity of the proteinase using the following formula:

Specific Activity (U/mg) = (V₀ * Reaction Volume (mL)) / (ε * Pathlength (cm) * Protein concentration (mg/mL))

Where:

-

ε is the molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹)

-

Pathlength is typically 1 cm for a standard cuvette, but needs to be adjusted for the volume in a microplate well.

-

Visualizations

Signaling Pathway: Regulation of Cell Envelope Stress Response

The activity of cell envelope proteases is often linked to stress response pathways that monitor and maintain the integrity of the bacterial cell envelope. The following diagram illustrates a generalized proteolytic cascade involved in the activation of an alternative sigma factor (σE) in response to the accumulation of misfolded outer membrane proteins (OMPs), a common cell envelope stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Comparative Structure Analysis of the Multi-Domain, Cell Envelope Proteases of Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Cell-Envelope Proteinases from Two Lacticaseibacillus casei Strains Isolated from Parmigiano Reggiano Cheese [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of Prolyl-Leucine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro investigation of the dipeptide prolyl-leucine. The following protocols are designed to assess its potential effects on cell viability, apoptosis, and inflammatory signaling pathways, common areas of investigation for novel therapeutic compounds.

Introduction

Prolyl-leucine is a dipeptide composed of the amino acids proline and leucine. While the specific biological activities of prolyl-leucine are an emerging area of research, the constituent amino acids are known to play significant roles in cellular processes. Leucine is a branched-chain amino acid that is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[1][2][3] Proline is a unique amino acid that contributes to protein structure and is involved in cellular stress responses. Dipeptides can exhibit biological activities distinct from their individual amino acid components and are of interest in drug discovery and development.[4][5]

This document outlines a series of in vitro experiments to characterize the bioactivity of prolyl-leucine, focusing on its potential as a neuroprotective and anti-inflammatory agent. The provided protocols are foundational and can be adapted to specific cell types and research questions.

Hypothetical Signaling Pathway for Prolyl-Leucine

The diagram below illustrates a potential mechanism of action for prolyl-leucine, integrating known signaling pathways of its constituent amino acids. This model proposes that prolyl-leucine may influence cell survival and inflammation through the PI3K/Akt/mTOR and MAPK signaling cascades.

Caption: Hypothetical prolyl-leucine signaling pathways.

Experimental Protocols

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic or cytoprotective effects of prolyl-leucine. The MTT and XTT assays are colorimetric methods that measure metabolic activity as an indicator of cell viability.

Caption: Workflow for MTT and XTT cell viability assays.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of prolyl-leucine in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the prolyl-leucine dilutions. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.

| Prolyl-Leucine (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 6.2 | 100.0 ± 5.5 |

| 1 | 102.1 ± 4.8 | 105.3 ± 5.9 | 108.7 ± 6.1 |

| 10 | 108.5 ± 5.2 | 115.7 ± 6.5 | 120.4 ± 6.8 |

| 50 | 112.3 ± 6.1 | 122.1 ± 7.0 | 128.9 ± 7.2 |

| 100 | 98.7 ± 5.5 | 102.4 ± 6.3 | 105.6 ± 6.4 |

| 200 | 85.4 ± 4.9 | 78.2 ± 5.1 | 70.1 ± 4.8 |

Apoptosis Assays

To investigate if prolyl-leucine can protect against or induce apoptosis, caspase-3 activity and TUNEL assays are recommended.

Caption: Workflow for apoptosis assays.

-

Cell Culture and Treatment: Plate cells in a 96-well plate and treat with an apoptosis-inducing agent (e.g., staurosporine) with or without various concentrations of prolyl-leucine.

-

Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase-3 activity assay kit.

-

Caspase-3 Activity Measurement: Add the caspase-3 fluorogenic substrate (e.g., DEVD-AMC) to the cell lysates. Incubate at 37°C for 1-2 hours.

-

Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the cleaved substrate (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Cell Culture and Treatment: Grow cells on coverslips and treat as described for the caspase-3 assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

TUNEL Labeling: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction according to the manufacturer's protocol. This involves incubating the cells with TdT and fluorescently labeled dUTPs.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

| Treatment | Caspase-3 Activity (RFU) | TUNEL Positive Cells (%) |

| Control | 100 ± 10 | 2.5 ± 0.8 |

| Apoptosis Inducer | 550 ± 45 | 65.2 ± 5.1 |

| Apoptosis Inducer + 10 µM Prolyl-Leucine | 320 ± 30 | 35.8 ± 4.2 |

| Apoptosis Inducer + 50 µM Prolyl-Leucine | 180 ± 22 | 15.1 ± 2.9 |

Anti-Inflammatory Assay: Cytokine ELISA

To assess the anti-inflammatory potential of prolyl-leucine, the levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: Workflow for sandwich ELISA.

-

Cell Culture and Treatment: Plate cells and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of prolyl-leucine.

-

Supernatant Collection: After treatment, collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the collected supernatants and standards.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.

-

Measuring the absorbance at 450 nm.

-

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | < 10 | < 5 |

| LPS | 850 ± 70 | 1200 ± 110 |

| LPS + 10 µM Prolyl-Leucine | 620 ± 55 | 950 ± 80 |

| LPS + 50 µM Prolyl-Leucine | 310 ± 40 | 480 ± 50 |

Signaling Pathway Analysis: Western Blot

Western blotting can be used to determine if prolyl-leucine affects key signaling proteins, such as those in the PI3K/Akt and MAPK pathways.

Caption: General workflow for Western blotting.

-

Cell Lysis and Protein Quantification: Treat cells with prolyl-leucine for various times. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

| Treatment | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |

| Control | 1.0 | 1.0 |

| Prolyl-Leucine (15 min) | 2.5 | 1.8 |

| Prolyl-Leucine (30 min) | 3.8 | 2.9 |

| Prolyl-Leucine (60 min) | 2.1 | 1.5 |

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. Always follow appropriate laboratory safety procedures.

References

- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Prolyl-Leucine Quantification Experiments: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during prolyl-leucine quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of error in prolyl-leucine quantification?

The most significant sources of error in prolyl-leucine quantification experiments often stem from isobaric interference, matrix effects, improper sample preparation, and the selection of an appropriate internal standard. Specifically, the presence of leucine's isomer, isoleucine, which has the same molecular mass, can lead to inaccurate quantification if not properly separated chromatographically.[1][2][3][4] Complex biological matrices can cause ion suppression or enhancement in mass spectrometry-based methods, affecting signal intensity.[5] Contamination from sources like keratins and polyethylene glycol (PEG) during sample preparation is also a common issue.

Q2: How can I differentiate between leucine and isoleucine in my samples?

Distinguishing between the isobaric isomers leucine and isoleucine is a critical challenge. Since they have identical masses, mass spectrometry alone cannot differentiate them. The most common approach is to use liquid chromatography (LC) to separate them before they enter the mass spectrometer. Optimization of the chromatographic gradient and column chemistry is essential for achieving baseline separation. Advanced mass spectrometry techniques, such as multistage fragmentation (MSn) or electron transfer dissociation (ETD), can also be employed to generate unique fragment ions for each isomer, allowing for their differentiation.

Q3: What is the best internal standard to use for prolyl-leucine quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C, ¹⁵N-labeled proline and leucine). SIL internal standards have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability. If SIL standards are not available, a structurally similar compound that is not endogenously present in the sample, such as norleucine or α-aminobutyric acid, can be used.

Q4: Is derivatization necessary for prolyl-leucine analysis?

Derivatization is not always necessary but is often employed to enhance the sensitivity and chromatographic retention of amino acids, especially for HPLC-UV or fluorescence detection. However, the derivatization process itself can introduce variability and potential for error if the reaction is incomplete or not reproducible. For LC-MS/MS analysis, it is often possible to quantify underivatized amino acids with sufficient sensitivity and selectivity, simplifying the workflow and reducing potential sources of error.

Troubleshooting Guides

Issue 1: Poor Peak Resolution Between Leucine and Isoleucine

Symptoms:

-

Co-eluting or partially overlapping peaks for leucine and isoleucine in the chromatogram.

-

Inaccurate and imprecise quantification of leucine.

Possible Causes & Solutions:

| Cause | Solution |

| Suboptimal Chromatographic Conditions | Optimize the LC gradient, flow rate, and mobile phase composition to improve separation. A shallower gradient can often enhance resolution. |

| Inappropriate LC Column | Select a column with a different chemistry (e.g., a polar-modified C18 or a HILIC column) that provides better selectivity for the isomers. |

| Incorrect Column Temperature | Adjusting the column temperature can alter the retention behavior and improve separation. |

Issue 2: High Variability and Poor Reproducibility in Quantification Results

Symptoms:

-

Large standard deviations between replicate measurements.

-

Inconsistent results across different batches of samples.

Possible Causes & Solutions:

| Cause | Solution |

| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as protein precipitation, solid-phase extraction (SPE), or immunoaffinity capture, to remove interfering substances. Diluting the sample can also mitigate matrix effects. |

| Inconsistent Sample Preparation | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use of an automated liquid handling system can improve precision. |

| Inappropriate Internal Standard | Switch to a stable isotope-labeled internal standard for the most accurate correction of variability in sample preparation and instrument response. |

| Derivatization Issues | If using derivatization, ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. Check for degradation of the derivatizing agent. |

Issue 3: Low Signal Intensity or Poor Sensitivity

Symptoms:

-

Analyte peaks are close to the limit of detection (LOD) or limit of quantification (LOQ).

-

Difficulty in detecting low-abundance prolyl-leucine.

Possible Causes & Solutions:

| Cause | Solution |

| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flow), collision energy, and selection of precursor and product ions for selected reaction monitoring (SRM). |

| Inefficient Sample Extraction | Evaluate and optimize the extraction method to ensure high recovery of the analytes from the sample matrix. |

| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of prolyl-leucine. Keep samples on ice or frozen when not in use. |

| Ion Suppression | As with variability, significant ion suppression from the sample matrix can lead to low signal intensity. Improve sample clean-up to address this. |

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Underivatized Prolyl-Leucine Quantification

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or cell lysate, add 150 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standards.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column suitable for polar analytes.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient optimized for the separation of proline, leucine, and isoleucine (e.g., 2-30% B over 10 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Selected Reaction Monitoring (SRM) of specific precursor-product ion transitions for proline, leucine, and their internal standards.

-

Visualizations

Caption: A typical experimental workflow for prolyl-leucine quantification by LC-MS/MS.

Caption: A logical troubleshooting guide for inaccurate prolyl-leucine quantification.

References

- 1. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Bioavailability of Prolyl-Leucine in Experimental Models

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of the dipeptide prolyl-leucine in experimental models. Due to the limited availability of data specific to prolyl-leucine, much of the guidance provided is extrapolated from established principles for dipeptides and small peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of prolyl-leucine?

The primary barriers to the oral bioavailability of prolyl-leucine, like other small peptides, include:

-

Enzymatic Degradation: Prolyl-leucine is susceptible to hydrolysis by peptidases in the gastrointestinal (GI) tract, breaking it down into its constituent amino acids, proline and leucine, before it can be absorbed intact.[1][2][3]

-

Poor Membrane Permeability: While small, the hydrophilic nature of dipeptides can limit their passive diffusion across the lipid bilayers of intestinal epithelial cells.[1][2]

-

First-Pass Metabolism: After absorption, prolyl-leucine may be subject to metabolic degradation in the liver before reaching systemic circulation.

Q2: What are the potential mechanisms of prolyl-leucine absorption in the intestine?

Prolyl-leucine is likely absorbed through a combination of passive diffusion and active transport. The individual amino acids, proline and leucine, are known to be absorbed via active transport mechanisms. It is plausible that the dipeptide itself is a substrate for peptide transporters like PepT1, which are expressed on the apical membrane of intestinal epithelial cells and are responsible for the uptake of many di- and tripeptides.

Q3: What are the most promising strategies to enhance the oral bioavailability of prolyl-leucine?

Several formulation and chemical modification strategies can be employed:

-

Enzyme Inhibitors: Co-administration with peptidase inhibitors can protect prolyl-leucine from degradation in the GI tract.

-

Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating the paracellular or transcellular transport of prolyl-leucine.

-

Nanoparticle-based Delivery Systems: Encapsulating prolyl-leucine in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from enzymatic degradation and enhance its uptake by intestinal cells.

-

Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can improve the solubility and stability of prolyl-leucine, potentially leading to enhanced absorption.

-

Chemical Modification: While potentially altering its biological activity, strategies like PEGylation or lipidation could be explored to improve stability and permeability.

Troubleshooting Guide

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low in vitro stability in simulated gastric/intestinal fluid | Enzymatic degradation by pepsin, trypsin, or other proteases. | - Co-incubate with a cocktail of protease inhibitors. - Investigate encapsulation in pH-responsive nanoparticles to protect the peptide in specific GI environments. - Assess the stability of prolyl-leucine complexed with cyclodextrins. |

| Poor permeability in Caco-2 cell monolayer assays | Low passive diffusion. Efflux by transporters like P-glycoprotein (P-gp). | - Co-administer with known permeation enhancers. - Investigate the involvement of efflux pumps by using P-gp inhibitors. - Evaluate different nanoparticle formulations for their ability to be transported across the cell monolayer. |

| High variability in in vivo pharmacokinetic data | Inconsistent release from the formulation. Variability in GI transit time and enzymatic activity between subjects. | - Optimize the formulation for consistent release characteristics. - Ensure standardized fasting and feeding protocols for animal studies. - Increase the number of subjects per group to improve statistical power. |

| Low oral bioavailability despite good in vitro stability and permeability | High first-pass metabolism in the liver. Instability in blood. | - Conduct in vitro metabolism studies using liver microsomes to assess metabolic stability. - If hepatic metabolism is high, consider formulation strategies that promote lymphatic uptake, such as lipid-based nanoparticles. - Assess the stability of prolyl-leucine in plasma. |

Quantitative Data Summary

Due to the limited publicly available data specifically on prolyl-leucine bioavailability, the following tables are provided as templates for researchers to structure their experimental data.

Table 1: In Vitro Stability of Prolyl-Leucine Formulations

| Formulation | Simulated Gastric Fluid (% remaining after 2h) | Simulated Intestinal Fluid (% remaining after 4h) |

| Prolyl-leucine solution | ||

| + Protease Inhibitor Cocktail | ||

| Nanoparticle Formulation A | ||

| Cyclodextrin Complex B |

Table 2: In Vitro Permeability of Prolyl-Leucine Across Caco-2 Monolayers

| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Efflux Ratio |

| Prolyl-leucine solution | ||

| + Permeation Enhancer | ||

| Nanoparticle Formulation A |

Table 3: In Vivo Pharmacokinetic Parameters of Prolyl-Leucine in an Animal Model (e.g., Rat)

| Formulation (Oral Administration) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Oral Bioavailability (%) |

| Prolyl-leucine solution | ||||

| Nanoparticle Formulation A | ||||

| Cyclodextrin Complex B | ||||

| Intravenous Administration | 100 |

Experimental Protocols

Protocol 1: In Vitro Stability Assessment in Simulated GI Fluids

-

Prepare Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF): Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP specifications, with and without relevant enzymes (e.g., pepsin for SGF, pancreatin for SIF).

-

Incubation: Dissolve the prolyl-leucine formulation in SGF and SIF to a final concentration of 1 mg/mL. Incubate at 37°C with gentle agitation.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 30, 60, 120 minutes for SGF; 0, 1, 2, 4 hours for SIF).

-

Sample Preparation: Immediately quench the enzymatic reaction by adding a suitable solvent (e.g., ice-cold methanol) or a specific inhibitor. Centrifuge to precipitate proteins and enzymes.

-

Quantification: Analyze the concentration of intact prolyl-leucine in the supernatant using a validated analytical method such as LC-MS/MS.

Protocol 2: Caco-2 Cell Permeability Assay

-